4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol
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Overview
Description
4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a difluoromethyl group attached to a pyrazole ring, which is further connected to a methoxyphenol moiety. The presence of these functional groups imparts distinct chemical properties to the molecule, making it a subject of study in medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a suitable 1,3-diketone under acidic conditions.
Introduction of the difluoromethyl group: The difluoromethyl group can be introduced using difluoromethylating agents such as chlorodifluoromethane or difluoromethyl sulfone.
Coupling with methoxyphenol: The final step involves coupling the difluoromethylated pyrazole with 2-methoxyphenol using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and advanced catalytic systems.
Chemical Reactions Analysis
4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under basic conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features, which may impart biological activity.
Material Science: The compound’s ability to undergo various chemical modifications makes it a candidate for developing new materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol include:
4-[({[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amino]butanoic acid: This compound also features a difluoromethyl group attached to a heterocyclic ring, but with different substituents and functional groups.
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share the pyrazole ring and difluoromethyl group but differ in the attached functional groups and overall structure.
Properties
Molecular Formula |
C13H15F2N3O2 |
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Molecular Weight |
283.27 g/mol |
IUPAC Name |
4-[[[2-(difluoromethyl)pyrazol-3-yl]methylamino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C13H15F2N3O2/c1-20-12-6-9(2-3-11(12)19)7-16-8-10-4-5-17-18(10)13(14)15/h2-6,13,16,19H,7-8H2,1H3 |
InChI Key |
AVYXVAYINWMWPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=NN2C(F)F)O |
Origin of Product |
United States |
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